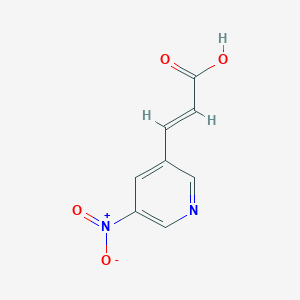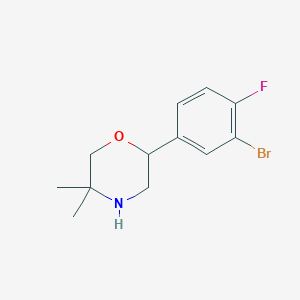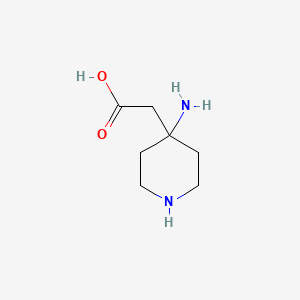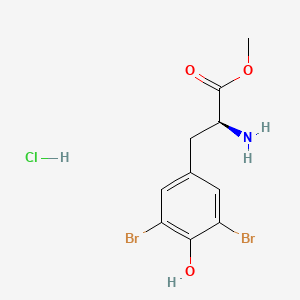
3-(5-Nitropyridin-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Nitropyridin-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C₈H₆N₂O₄ and a molecular weight of 194.14 g/mol . This compound features a nitropyridine ring attached to a prop-2-enoic acid moiety, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitropyridin-3-yl)prop-2-enoic acid typically involves the nitration of pyridine derivatives followed by coupling with prop-2-enoic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Nitropyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(5-aminopyridin-3-yl)prop-2-enoic acid .
Applications De Recherche Scientifique
3-(5-Nitropyridin-3-yl)prop-2-enoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(5-Nitropyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the prop-2-enoic acid moiety can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitropyridine: A simpler analog with a nitro group attached to a pyridine ring.
5-Nitropyridine-2-sulfonic acid: Another derivative with a sulfonic acid group.
Indole-3-acetic acid: A compound with a similar structure but different functional groups.
Uniqueness
3-(5-Nitropyridin-3-yl)prop-2-enoic acid is unique due to its combination of a nitropyridine ring and a prop-2-enoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C8H6N2O4 |
|---|---|
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
(E)-3-(5-nitropyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6N2O4/c11-8(12)2-1-6-3-7(10(13)14)5-9-4-6/h1-5H,(H,11,12)/b2-1+ |
Clé InChI |
QOEHNZLJIFBRPG-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C=NC=C1[N+](=O)[O-])/C=C/C(=O)O |
SMILES canonique |
C1=C(C=NC=C1[N+](=O)[O-])C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)



![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13080426.png)





